molecular formula C24H20Cl2FN5O2 B1683579 VX-11e CAS No. 896720-20-0

VX-11e

Cat. No.: B1683579
CAS No.: 896720-20-0
M. Wt: 500.3 g/mol
InChI Key: WUTVMXLIGHTZJC-OAQYLSRUSA-N
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Description

VX-11e is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrimidine ring, a pyrrole ring, and multiple halogenated phenyl groups. Its synthesis and reactivity make it an interesting subject for research in organic chemistry and medicinal chemistry.

Mechanism of Action

Target of Action

VX-11e, also known as TCS ERK 11e, is a potent and selective inhibitor of ERK (Extracellular Signal-Regulated Kinase) . ERK is a key regulator in the MAPK (Mitogen-Activated Protein Kinase) signaling pathway . This pathway is associated with various human cancers .

Mode of Action

This compound interacts with ERK by binding to it, thereby inhibiting its activity . This inhibition disrupts the downstream signaling of the Ras/Raf/MEK/ERK pathway . The inhibition of ERK by this compound is considered a promising approach to avoid ERK reactivation caused by upstream kinases BRAF, MEK1/2, and KRAS, as well as by receptor tyrosine kinase inhibitors .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the Ras/Raf/MEK/ERK signaling pathway . This pathway is implicated in numerous cancers, making it an attractive therapeutic target . By inhibiting ERK, this compound disrupts this pathway, affecting cell proliferation, differentiation, and survival .

Pharmacokinetics

This compound is orally bioavailable in both rats and mice . .

Result of Action

The inhibition of ERK by this compound results in decreased cell proliferation and increased apoptosis . Specifically, this compound has been shown to significantly decrease ERK activation in various cell lines tested . Furthermore, the molecular mechanism of these effects might be attributed to an increased expression of p21 and a decreased expression of survivin and NF-κB in all cell lines tested except from K562 cells .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can affect the action of this compound. It has been found that when this compound is used in combination with BKM120, it significantly improves tumor growth inhibition . .

Biochemical Analysis

Biochemical Properties

VX-11e plays a significant role in biochemical reactions, particularly in the ERK signaling pathway. It interacts with ERK, a key regulator that controls proliferation, differentiation, and cell survival . This compound significantly decreases ERK activation .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound inhibits the growth of leukemia cells, affects cell cycle, and induces apoptosis . It also reduces the expression of survivin and NF-κB in all cell lines tested .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules and changes in gene expression. It exerts its effects at the molecular level, including binding interactions with biomolecules and enzyme inhibition . This compound significantly decreases ERK activation, which might be attributed to an increased expression of p21 and a decreased expression of survivin and NF-κB .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. In NSG mice bearing human melanoma RPDX tumors, this compound (50 mg/kg, orally administered) effectively inhibits pRSK and tumor growth .

Metabolic Pathways

This compound is involved in the ERK signaling pathway, interacting with various enzymes or cofactors

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex processes that involve various transporters or binding proteins

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of VX-11e involves multiple steps, starting from readily available precursors. The key steps typically include:

    Formation of the Pyrimidine Ring: This can be achieved through the condensation of appropriate amines with diketones under acidic or basic conditions.

    Introduction of Halogenated Phenyl Groups: Halogenated phenyl groups can be introduced via nucleophilic aromatic substitution reactions.

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with amines.

    Coupling Reactions: The final coupling of the pyrimidine and pyrrole rings with the halogenated phenyl groups is typically achieved through palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for key steps, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

VX-11e can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas over a palladium catalyst.

    Substitution: The halogen atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.

    Reduction: Hydrogen gas over palladium on carbon, sodium borohydride in ethanol.

    Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

VX-11e has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.

    Industry: Used in the development of new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-Fluorophenylacetic Acid
  • 3-Chloro-4-Fluorophenol
  • 2-Chloro-4-Fluorophenylacetonitrile

Uniqueness

VX-11e is unique due to its combination of a pyrimidine ring, a pyrrole ring, and multiple halogenated phenyl groups. This structure imparts specific chemical and biological properties that are not found in simpler compounds.

Properties

IUPAC Name

4-[2-(2-chloro-4-fluoroanilino)-5-methylpyrimidin-4-yl]-N-[(1S)-1-(3-chlorophenyl)-2-hydroxyethyl]-1H-pyrrole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20Cl2FN5O2/c1-13-10-29-24(31-19-6-5-17(27)9-18(19)26)32-22(13)15-8-20(28-11-15)23(34)30-21(12-33)14-3-2-4-16(25)7-14/h2-11,21,28,33H,12H2,1H3,(H,30,34)(H,29,31,32)/t21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUTVMXLIGHTZJC-OAQYLSRUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1C2=CNC(=C2)C(=O)NC(CO)C3=CC(=CC=C3)Cl)NC4=C(C=C(C=C4)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN=C(N=C1C2=CNC(=C2)C(=O)N[C@H](CO)C3=CC(=CC=C3)Cl)NC4=C(C=C(C=C4)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20Cl2FN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00469774
Record name VX-11e
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00469774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

500.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

896720-20-0
Record name VX-11e
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00469774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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